1,1,2-Trifluoro-4-diethoxy-butene-1

Catalog No.
S6601176
CAS No.
1858251-18-9
M.F
C8H13F3O2
M. Wt
198.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,2-Trifluoro-4-diethoxy-butene-1

CAS Number

1858251-18-9

Product Name

1,1,2-Trifluoro-4-diethoxy-butene-1

IUPAC Name

4,4-diethoxy-1,1,2-trifluorobut-1-ene

Molecular Formula

C8H13F3O2

Molecular Weight

198.18 g/mol

InChI

InChI=1S/C8H13F3O2/c1-3-12-7(13-4-2)5-6(9)8(10)11/h7H,3-5H2,1-2H3

InChI Key

MHPORQYCKLVMIF-UHFFFAOYSA-N

SMILES

CCOC(CC(=C(F)F)F)OCC

Canonical SMILES

CCOC(CC(=C(F)F)F)OCC

1,1,2-Trifluoro-4-diethoxy-butene-1 is a fluorinated organic compound characterized by its unique structure, which includes three fluorine atoms and two ethoxy groups attached to a butene backbone. This compound is notable for its potential applications in various fields, including organic synthesis and pharmaceuticals. The presence of trifluoromethyl groups imparts distinctive chemical properties, such as increased lipophilicity and stability, making it a valuable building block in synthetic chemistry.

  • Substitution Reactions: This compound can react with nucleophiles, leading to the substitution of the ethoxy groups.
  • Reduction Reactions: It can be reduced to yield corresponding alcohols or other derivatives.
  • Oxidation Reactions: Strong oxidizing agents can convert it into sulfoxides or sulfones.
  • Reactions with Alkali Metal Salts: It has been shown to react with alkali metal salts of diethyl malonate, forming complexes that highlight its reactivity under specific conditions .

The synthesis of 1,1,2-trifluoro-4-diethoxy-butene-1 can be achieved through various methods:

  • Starting Materials: Typically involves the reaction of trifluoroacetyl chloride with vinyl ethyl ether in the presence of an organic base such as N-methylmorpholine or N-methylimidazole .
  • Reaction Conditions: The synthesis generally requires mild conditions and can be performed in organic solvents.
  • Post-treatment: After synthesis, post-treatment steps are necessary to purify the product and remove any residual reagents or solvents.

1,1,2-Trifluoro-4-diethoxy-butene-1 has several potential applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex fluorinated compounds.
  • Pharmaceuticals: Its unique properties may lend themselves to drug development, particularly in creating compounds with improved pharmacological profiles.
  • Material Science: Potential applications in developing new materials due to its chemical stability and reactivity.

Interaction studies involving 1,1,2-trifluoro-4-diethoxy-butene-1 have focused on its reactivity with various nucleophiles and electrophiles. These studies are crucial for understanding how this compound can be utilized in synthetic pathways and its behavior in biological systems. Specific interactions with diethyl malonate salts have been documented, showcasing its ability to form stable complexes .

Similar Compounds: Comparison

Several compounds share structural similarities with 1,1,2-trifluoro-4-diethoxy-butene-1. Here are some notable examples:

Compound NameStructureKey Features
4-Ethoxy-1,1,1-trifluoro-3-buten-2-oneStructureContains a ketone group; used in similar reactions.
1,1,1-Trifluoro-2-buteneStructureA simpler structure; used in various industrial applications .
(E)-1,1,1-Trifluoro-4-phenyl-but-2-eneStructureContains a phenyl group; shows different reactivity patterns .

Uniqueness

The uniqueness of 1,1,2-trifluoro-4-diethoxy-butene-1 lies in its combination of trifluoromethyl and ethoxy functionalities. This combination enhances its reactivity profile compared to other similar compounds and provides avenues for diverse applications in both organic synthesis and material science. The presence of multiple fluorine atoms also contributes to its potential stability and lipophilicity compared to non-fluorinated analogs.

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Exact Mass

198.08676414 g/mol

Monoisotopic Mass

198.08676414 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-23-2023

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